molecular formula C22H20N4O2S B12133627 N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide

N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B12133627
M. Wt: 404.5 g/mol
InChI Key: YUOQKKYADLXGHH-UHFFFAOYSA-N
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Description

The compound N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide is a structurally complex molecule featuring a benzimidazole core substituted with a carbamoyl-methyl group and a thiophene-2-carboxamide moiety. The benzimidazole ring is functionalized at the 1-position with a [(4-methylphenyl)carbamoyl]methyl group and at the 2-position with a methyl-linked thiophene carboxamide.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[[1-[2-(4-methylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H20N4O2S/c1-15-8-10-16(11-9-15)24-21(27)14-26-18-6-3-2-5-17(18)25-20(26)13-23-22(28)19-7-4-12-29-19/h2-12H,13-14H2,1H3,(H,23,28)(H,24,27)

InChI Key

YUOQKKYADLXGHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is the condensation of 4-methylphenyl isocyanate with a benzodiazole derivative, followed by the introduction of the thiophene-2-carboxamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole ring can bind to enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Cores
  • Compound [7–9] from : These 1,2,4-triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) share a heterocyclic core but differ in substituents. Notably, the sulfonylphenyl and difluorophenyl groups enhance hydrophobicity, while tautomerism (thione vs. thiol forms) affects reactivity and binding .
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde () : This benzimidazole-thioether derivative lacks the carboxamide functionality but includes a sulfanyl linkage, which may influence nucleophilic substitution reactions. Its synthesis involves nucleophilic aromatic substitution, contrasting with the carboxamide coupling seen in the target compound .
Compound Core Structure Key Substituents Synthesis Method Biological Activity
Target Compound Benzimidazole Thiophene-2-carboxamide, 4-methylphenyl carbamoyl Amide coupling (HATU/DIPEA) Not reported (inferred kinase inhibition)
Triazoles [7–9] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Cyclization of hydrazinecarbothioamides Antifungal/antimicrobial
Benzimidazole-thioether Benzimidazole Sulfanylbenzaldehyde Nucleophilic aromatic substitution Not reported
Thiophene Carboxamide Analogues
  • N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide () : This compound replaces benzimidazole with a thiazole ring and introduces a nitro group on thiophene, enhancing antibacterial activity. The nitro group’s electron-withdrawing effects may improve membrane penetration .
  • N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (): Features a pyrrole-substituted thiophene and chlorophenyl group, demonstrating how halogenation modulates bioactivity. Its hydrazide linkage contrasts with the methylene bridge in the target compound .
Compound Thiophene Modification Key Features Activity
Target Compound 2-Carboxamide Benzimidazole linkage, methylphenyl Inferred kinase inhibition
Nitrothiophene 5-Nitro substitution Thiazole core, nitro group Narrow-spectrum antibacterial
Pyrrole-thiophene 3-Pyrrole substitution Chlorophenyl hydrazide Not reported
Substituent Effects on Bioactivity
  • 4-Methylphenyl vs. Halogenated Phenyl Groups : The target compound’s 4-methylphenyl group may enhance lipophilicity compared to halogenated analogues (e.g., ’s chlorophenyl), which could improve membrane permeability but reduce metabolic stability .
  • Carboxamide Linkers: The methylene bridge in the target compound (vs.

Key Spectral Data :

  • IR : Absence of ν(N–H) (~3300 cm⁻¹) in the final product would confirm successful carboxamide formation, as in ’s triazoles .
  • NMR : Aromatic protons in the benzimidazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.5 ppm) regions would dominate, with methyl resonances near δ 2.3–2.5 ppm .

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